molecular formula C9H7Br2FO2 B6293053 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde CAS No. 2404734-30-9

4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde

Cat. No.: B6293053
CAS No.: 2404734-30-9
M. Wt: 325.96 g/mol
InChI Key: NBSBGRYJKFVWEV-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H7Br2FO2 and a molecular weight of 325.96 g/mol . This compound is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzaldehyde core. It is commonly used in various chemical synthesis processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde typically involves the bromination of 3-ethoxy-2-fluorobenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The ethoxy group also contributes to its solubility and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4,6-dibromo-3-ethoxy-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9-7(11)3-6(10)5(4-13)8(9)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSBGRYJKFVWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)C=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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